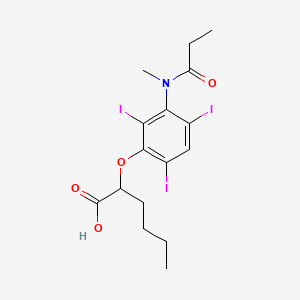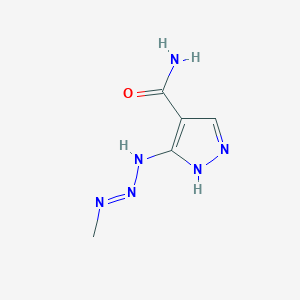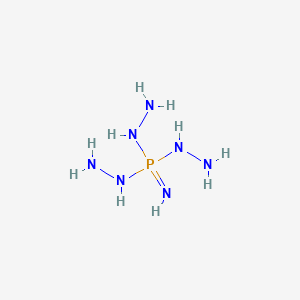
Phosphorimidic trihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorimidic trihydrazide is a compound that belongs to the class of phosphoramides It is characterized by the presence of a phosphorus atom bonded to three hydrazide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorimidic trihydrazide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorimidic trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into different phosphoramide derivatives.
Substitution: It can participate in substitution reactions where one or more hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Phosphorimidic trihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramide compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which phosphorimidic trihydrazide exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Vergleich Mit ähnlichen Verbindungen
Phosphorimidic trihydrazide can be compared with other similar compounds, such as:
Phosphoramide: Both compounds contain a phosphorus-nitrogen bond, but phosphoramide lacks the hydrazide groups.
Phosphorothioamide: This compound contains a sulfur atom in place of one of the oxygen atoms in this compound.
Hydrazones: These compounds contain a carbon-nitrogen double bond, but lack the phosphorus atom present in this compound.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
34858-93-0 |
|---|---|
Molekularformel |
H10N7P |
Molekulargewicht |
139.10 g/mol |
IUPAC-Name |
dihydrazinylphosphinimylhydrazine |
InChI |
InChI=1S/H10N7P/c1-5-8(4,6-2)7-3/h1-3H2,(H4,4,5,6,7) |
InChI-Schlüssel |
WXZLAYKHNRZEQM-UHFFFAOYSA-N |
Kanonische SMILES |
NNP(=N)(NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


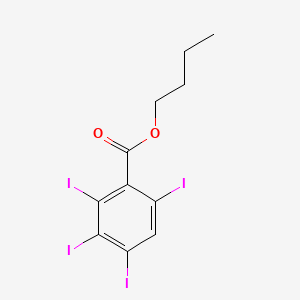
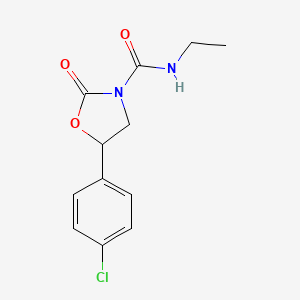
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
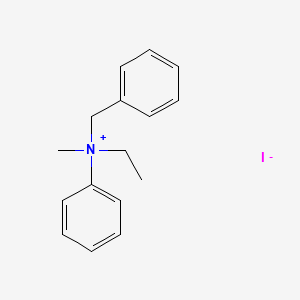

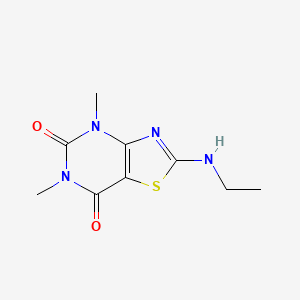



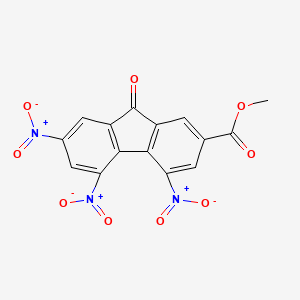
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)

